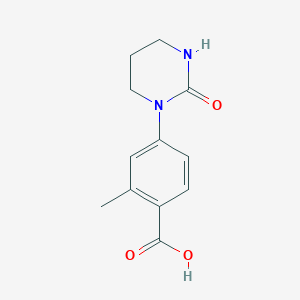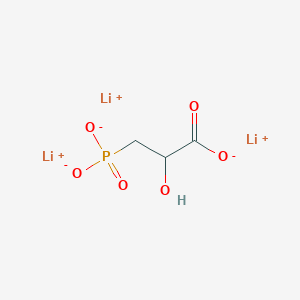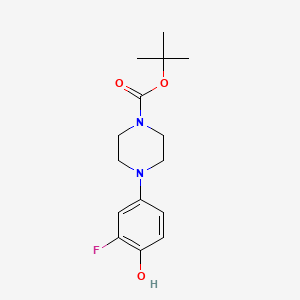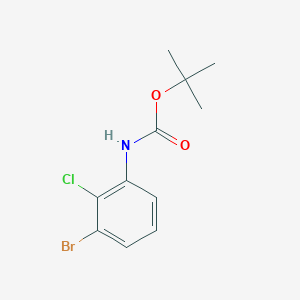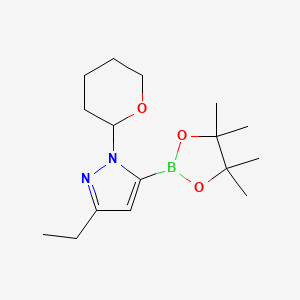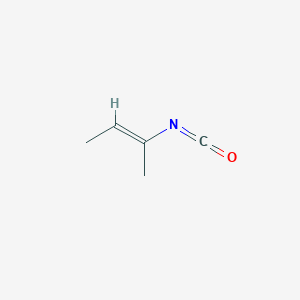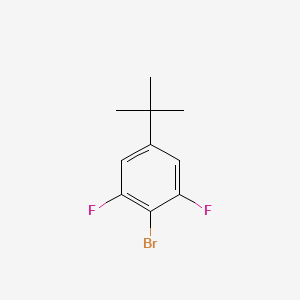
2-Bromo-5-tert-butyl-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-tert-butyl-1,3-difluorobenzene is an organic compound with the molecular formula C10H11BrF2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, tert-butyl, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-tert-butyl-1,3-difluorobenzene typically involves the bromination of 5-tert-butyl-1,3-difluorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-tert-butyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine is replaced by an aryl group.
Applications De Recherche Scientifique
2-Bromo-5-tert-butyl-1,3-difluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Chemical Biology: In the study of biological systems and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-tert-butyl-1,3-difluorobenzene in chemical reactions involves the reactivity of the bromine and fluorine substituents. The bromine atom is a good leaving group, making the compound reactive in substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Similar structure but with methyl groups instead of fluorine.
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene: Contains methoxy and tert-butyl groups.
Uniqueness
2-Bromo-5-tert-butyl-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties and reactivity compared to similar compounds. The combination of these substituents makes it valuable in specific synthetic applications and research areas.
Propriétés
Formule moléculaire |
C10H11BrF2 |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
2-bromo-5-tert-butyl-1,3-difluorobenzene |
InChI |
InChI=1S/C10H11BrF2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3 |
Clé InChI |
ZBXUHDFWSOVTKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


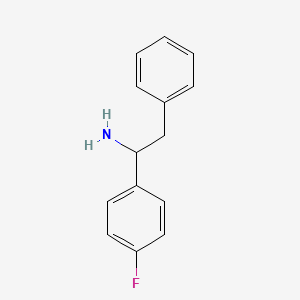
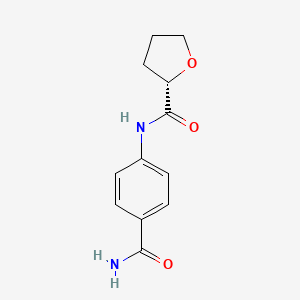
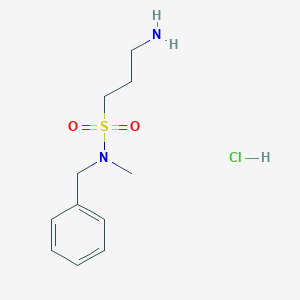
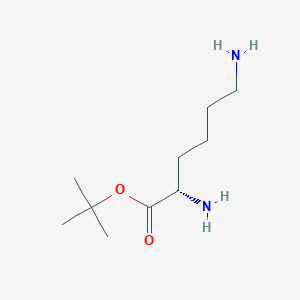
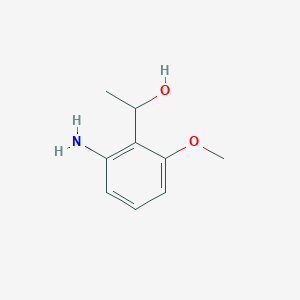
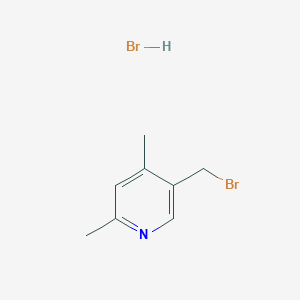
![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)
